2-PHENOXY-N-[5-(2-PHENOXYACETAMIDO)NAPHTHALEN-1-YL]ACETAMIDE
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Overview
Description
2-PHENOXY-N-[5-(2-PHENOXYACETAMIDO)NAPHTHALEN-1-YL]ACETAMIDE is a complex organic compound with the molecular formula C34H28N2O6
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-PHENOXY-N-[5-(2-PHENOXYACETAMIDO)NAPHTHALEN-1-YL]ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-phenoxyacetic acid with naphthylamine to form an intermediate, which is then acetylated to produce the final compound. The reaction conditions often include the use of catalysts such as sodium hydroxide and solvents like ethanol to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-PHENOXY-N-[5-(2-PHENOXYACETAMIDO)NAPHTHALEN-1-YL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy and naphthyl groups can undergo substitution reactions with halogens or other electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-PHENOXY-N-[5-(2-PHENOXYACETAMIDO)NAPHTHALEN-1-YL]ACETAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-PHENOXY-N-[5-(2-PHENOXYACETAMIDO)NAPHTHALEN-1-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The phenoxy and naphthyl groups may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-Phenoxyacetic acid
- Naphthylamine
- Phenoxyacetamide
Comparison
Compared to similar compounds, 2-PHENOXY-N-[5-(2-PHENOXYACETAMIDO)NAPHTHALEN-1-YL]ACETAMIDE is unique due to its combination of phenoxy and naphthyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C26H22N2O4 |
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Molecular Weight |
426.5g/mol |
IUPAC Name |
2-phenoxy-N-[5-[(2-phenoxyacetyl)amino]naphthalen-1-yl]acetamide |
InChI |
InChI=1S/C26H22N2O4/c29-25(17-31-19-9-3-1-4-10-19)27-23-15-7-14-22-21(23)13-8-16-24(22)28-26(30)18-32-20-11-5-2-6-12-20/h1-16H,17-18H2,(H,27,29)(H,28,30) |
InChI Key |
BMORICPUJNCEEK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC=CC3=C2C=CC=C3NC(=O)COC4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC=CC3=C2C=CC=C3NC(=O)COC4=CC=CC=C4 |
Origin of Product |
United States |
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